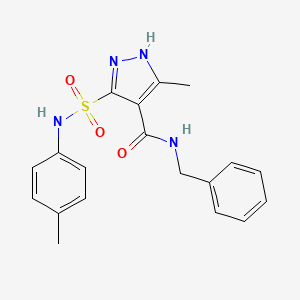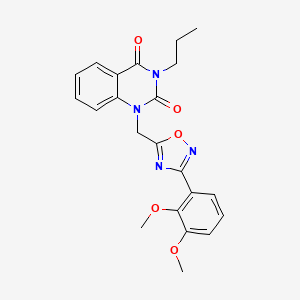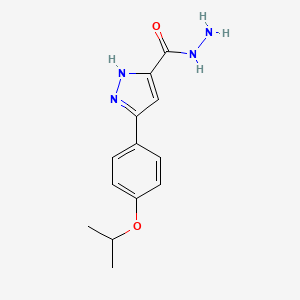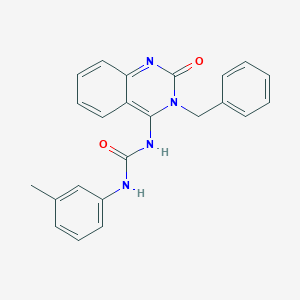![molecular formula C11H20O4 B14099010 (3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B14099010.png)
(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique oxolan-2-one ring structure, which is a five-membered lactone ring, and it is substituted with hydroxyhexyl and hydroxymethyl groups. The stereochemistry of the compound is specified by the (3S,4R) and (1S) configurations, indicating the spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the lactone ring: This can be achieved through intramolecular esterification of a hydroxy acid precursor.
Introduction of the hydroxyhexyl group: This step often involves the use of a Grignard reagent or an organolithium reagent to introduce the hydroxyhexyl group at the desired position.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH₃) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted oxolan-2-one derivatives.
科学的研究の応用
(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the lactone ring can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
類似化合物との比較
Similar Compounds
(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)tetrahydrofuran-2-one: Similar structure but with a tetrahydrofuran ring instead of an oxolan-2-one ring.
(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxane-2-one: Similar structure but with an oxane ring instead of an oxolan-2-one ring.
Uniqueness
(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one is unique due to its specific stereochemistry and the presence of both hydroxyhexyl and hydroxymethyl groups
特性
分子式 |
C11H20O4 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
(3S,4R)-3-[(1S)-1-hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3/t8-,9+,10+/m1/s1 |
InChIキー |
ONFPUQOPHZOEKF-UTLUCORTSA-N |
異性体SMILES |
CCCCC[C@@H]([C@@H]1[C@@H](COC1=O)CO)O |
正規SMILES |
CCCCCC(C1C(COC1=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14098928.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14098937.png)
![(2Z)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenyl-3-piperidin-1-ylpropan-1-one](/img/structure/B14098941.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B14098951.png)


methanone](/img/structure/B14098969.png)
![(8Z)-8-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14098975.png)
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14098977.png)


![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14098990.png)
![2-Butyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098995.png)
![2-{2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14099002.png)
